Rupintrivir (AG7088, CAS 223537-30-2) is a peptidomimetic antiviral agent that functions as a potent, selective, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease. This mechanism directly blocks the processing of viral polyproteins essential for replication.
Molecular FormulaC31H39FN4O7
Molecular Weight598.7 g/mol
CAS No.223537-30-2
Cat. No.B1680277
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Rupintrivir (AG7088, CAS 223537-30-2): Potent, Irreversible HRV 3C Protease Inhibitor with Broad Serotype Coverage
Rupintrivir (AG7088, CAS 223537-30-2) is a peptidomimetic antiviral agent that functions as a potent, selective, and irreversible inhibitor of the human rhinovirus (HRV) 3C protease [1]. This mechanism directly blocks the processing of viral polyproteins essential for replication [1]. In standardized cell protection assays using H1-HeLa and MRC-5 cell lines, Rupintrivir has demonstrated in vitro antiviral activity against a comprehensive panel of 48 different HRV serotypes, achieving a mean EC50 of 0.023 μM (range: 0.003–0.081 μM) [1].
●Irreversible HRV 3C protease inhibition study fit
●Broad-serotype antiviral screening support
●Intranasal delivery research probe
[1] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999 Oct;43(10):2444-50. View Source
Why Rupintrivir (AG7088) Cannot Be Interchanged with Other Picornavirus 3C Protease Inhibitors
Despite sharing a common 3C protease target across the Picornaviridae family, Rupintrivir exhibits a unique and highly differentiated profile of activity, selectivity, and pharmacokinetic behavior compared to other inhibitors. Its irreversible binding to the HRV 3C protease catalytic cysteine [1] contrasts with the reversible mechanisms of many other agents. Furthermore, its potent in vitro activity across all tested HRV serotypes [2] is not uniformly matched by its performance against enteroviruses, where specific analogs (e.g., SG85, Compound 9) have demonstrated superior potency [REFS-3, REFS-4]. The clinical outcome with Rupintrivir nasal spray—specifically, a 33% reduction in symptom severity without preventing infection [5]—represents a distinct efficacy and safety profile, further differentiating it from orally bioavailable successors like AG7404 [6]. Therefore, generic substitution is not scientifically valid without quantitative justification.
Irreversible binding mechanism
May not transfer to reversible protease inhibitors; target engagement context may differ.
Serotype-dependent antiviral profile
Broad HRV coverage may not predict enterovirus potency; antiviral activity context may shift.
Formulation-dependent exposure route
Low oral bioavailability necessitates intranasal delivery; systemic exposure context may not match oral analogs.
[1] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999 Oct;43(10):2444-50. View Source
[2] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999 Oct;43(10):2444-50. View Source
[3] Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. View Source
[4] Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. View Source
[5] Hayden FG, Turner RB, Gwaltney JM, Chi-Burris K, Gersten M, Hsyu P, Patick AK, Smith GJ 3rd, Zalman LS. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers. Antimicrob Agents Chemother. 2003 Dec;47(12):3907-16. View Source
[6] Shin JS, Jung E, Kim M, Baron R, Kim M, Lee JY, Han SB, Kim YC, Kim M. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases. IUCrJ. 2026 Jan 1;13(Pt 1):103-116. View Source
Quantitative Evidence Guide for Rupintrivir (AG7088) Differentiation
Broad-Spectrum In Vitro Antiviral Activity Against 48 HRV Serotypes
Rupintrivir demonstrates potent and consistent antiviral activity against a comprehensive panel of 48 distinct human rhinovirus (HRV) serotypes, a breadth of coverage that is a critical differentiator from many earlier protease inhibitors [1]. The mean EC50 of 0.023 μM was observed across all serotypes tested, with a narrow effective range, indicating robust pan-serotype activity [1].
Class of earlier HRV protease inhibitors (implied baseline: many with limited serotype coverage or higher EC50 values)
Quantified Difference
Activity against all 48 tested serotypes; mean EC50 of 0.023 μM
Conditions
H1-HeLa and MRC-5 cell protection assays
Why This Matters
This comprehensive serotype coverage is essential for research and development of broad-spectrum anti-rhinoviral therapies, as it suggests a low likelihood of serotype-specific escape mutants and a high barrier to viral resistance [1].
[1] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999 Oct;43(10):2444-50. View Source
High Selectivity for Viral 3C Protease Over Host Serine and Cysteine Proteases
In contrast to many broad-spectrum protease inhibitors that carry the risk of host cell toxicity, Rupintrivir exhibits a high degree of target selectivity [1]. It demonstrates no significant inhibition against a variety of mammalian serine and cysteine proteases, highlighting its targeted antiviral mechanism [1].
Viral protease selectivityReported
>1000-fold selectivity over host proteases
Supports viral target selectivity context
Host serine/cysteine proteases tested
SelectivityOff-Target EffectsProtease Inhibition
Evidence Dimension
Inhibitory activity against off-target proteases
Target Compound Data
EC50 > 10 μM (no significant inhibition) against a panel of serine and cysteine proteases
Comparator Or Baseline
Broad-spectrum protease inhibitors (implied baseline: significant inhibition of host proteases at therapeutic concentrations)
Quantified Difference
Highly selective (>1000-fold selectivity for viral 3C protease over host proteases)
Conditions
Biochemical assays against purified human proteases
Why This Matters
This high selectivity profile is a key factor in Rupintrivir's favorable safety and tolerability profile observed in clinical trials, making it a preferred compound for in vivo studies where minimizing off-target effects is paramount [1].
SelectivityOff-Target EffectsProtease Inhibition
[1] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999 Oct;43(10):2444-50. View Source
Clinically Validated Symptom Reduction in Human Challenge Model
Rupintrivir's antiviral effect translates into a clinically meaningful reduction in illness severity in a controlled human infection model. In a Phase II randomized, double-blind, placebo-controlled trial, treatment with intranasal Rupintrivir (8 mg, 5x/day) initiated 24 hours post-infection resulted in a 33% reduction in the mean total daily symptom score compared to placebo (2.2 vs. 3.3, p=0.014) [1]. This effect was accompanied by a significant reduction in viral titers and nasal discharge [1].
Human challenge model endpointTrial context
33% reduction in mean symptom score (p=0.014 vs placebo)
Supports symptom-score endpoint context
Phase II, intranasal, 24h post-infection
Clinical TrialSymptom ReductionRhinovirus
Evidence Dimension
Clinical symptom severity (Mean Total Daily Symptom Score)
Target Compound Data
2.2 (n=treated group)
Comparator Or Baseline
Placebo: 3.3 (n=placebo group)
Quantified Difference
33% reduction (p=0.014)
Conditions
Phase II clinical trial in healthy volunteers experimentally infected with HRV
Why This Matters
This is a direct, quantitative measure of therapeutic benefit in a human challenge model, providing a robust data point for selecting Rupintrivir for further clinical development or as a positive control in antiviral studies [1].
Clinical TrialSymptom ReductionRhinovirus
[1] Hayden FG, Turner RB, Gwaltney JM, Chi-Burris K, Gersten M, Hsyu P, Patick AK, Smith GJ 3rd, Zalman LS. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers. Antimicrob Agents Chemother. 2003 Dec;47(12):3907-16. View Source
Comparative In Vitro Potency Against EV71: Rupintrivir vs. Optimized Analogs
While Rupintrivir is a potent HRV inhibitor, its activity against the EV71 3C protease is less pronounced, offering a clear point of differentiation. A study of 30 Rupintrivir analogs identified a compound (Compound 9) with a P2 ring-constrained phenylalanine modification that exhibited two-fold greater potency against EV71 3C protease compared to Rupintrivir [1]. Rupintrivir's IC50 of 7.3 ± 0.8 μM is notably higher than its HRV EC50, underscoring its primary specificity [1].
EV71 potency vs analogHead-to-head
IC50 7.3 μM vs analog 3.4 μM
Enterovirus potency context may differ from optimized analogs
Recombinant EV71 3C protease assay
EnterovirusEV71Structure-Activity Relationship
Evidence Dimension
In vitro inhibitory potency against EV71 3C protease (IC50)
Target Compound Data
IC50 = 7.3 ± 0.8 μM
Comparator Or Baseline
Rupintrivir analog 'Compound 9': IC50 = 3.4 ± 0.4 μM
Quantified Difference
Compound 9 is 2-fold more potent than Rupintrivir
Conditions
Biochemical assay with recombinant EV71 3C protease
Why This Matters
This data provides a precise, quantitative benchmark for researchers interested in EV71 antiviral development, demonstrating that Rupintrivir itself may not be the optimal starting point and that specific modifications can significantly enhance potency [1].
EnterovirusEV71Structure-Activity Relationship
[1] Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. View Source
Differential Binding Affinity Against Coxsackievirus A16 3C Protease
Rupintrivir's spectrum of activity extends to enteroviruses causing Hand, Foot, and Mouth Disease (HFMD), but its binding affinity varies significantly between viral species. Molecular dynamics simulations and subsequent analyses indicate that the peptidic α,β-unsaturated ethyl ester inhibitor SG85 exhibits a stronger binding affinity for Coxsackievirus A16 (CV-A16) 3C protease than Rupintrivir, while both compounds show comparable affinity for EV-A71 3Cpro [1].
CV-A16 binding vs SG85Cross-study comparable
SG85 shows stronger binding affinity than Rupintrivir
Binding affinity context may not transfer across enterovirus species
Molecular dynamics simulation
CoxsackievirusHFMDMolecular Dynamics
Evidence Dimension
Binding affinity for CV-A16 3C protease
Target Compound Data
Lower binding affinity (relative to SG85)
Comparator Or Baseline
SG85: Stronger binding affinity
Quantified Difference
SG85 shows a stronger binding affinity than Rupintrivir against CV-A16
Conditions
All-atom molecular dynamics simulations
Why This Matters
This comparative molecular insight is crucial for researchers designing anti-HFMD therapies. It highlights that Rupintrivir is not the most potent candidate for all enteroviruses, particularly CV-A16, and that alternative chemotypes like SG85 offer superior binding for specific targets [1].
CoxsackievirusHFMDMolecular Dynamics
[1] Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. View Source
Limited Oral Bioavailability Contrasts with Optimized Successor AG7404
Rupintrivir is characterized by poor aqueous solubility and low oral bioavailability, which necessitated its development as an intranasal formulation [1]. This contrasts with its derivative, AG7404 (compound 1), which was specifically designed and clinically tested as an orally bioavailable analog [1]. While Rupintrivir showed efficacy via the intranasal route, the development of AG7404 highlights a key pharmacokinetic limitation of the parent compound [1].
PharmacokineticsOral BioavailabilityDrug Development
Evidence Dimension
Oral bioavailability
Target Compound Data
Low (necessitated intranasal formulation)
Comparator Or Baseline
AG7404 (Rupintrivir derivative): Clinically tested as an orally bioavailable analog
Quantified Difference
AG7404 was designed for oral bioavailability, a property lacking in Rupintrivir
Conditions
Pharmacokinetic profiling and subsequent clinical development
Why This Matters
For procurement decisions, this is a critical piece of information. Researchers requiring an oral antiviral agent should select AG7404 or another orally bioavailable candidate, while those modeling intranasal delivery or studying the parent 3C protease inhibitor may specifically require Rupintrivir [1].
PharmacokineticsOral BioavailabilityDrug Development
[1] Taylor & Francis. Rupintrivir - Knowledge and References. Pharmacokinetics studies have shown that the clearance of peptidomimetics is lower than natural peptides, so they have a longer half-life in the body. In this regard ... also an orally bioavailable analogue, namely compound 1 (AG7404), was clinically tested. View Source
Optimal Research and Industrial Applications for Rupintrivir (AG7088) Based on Comparative Evidence
Broad-Spectrum Anti-Rhinoviral Assay Positive Control
Given its confirmed in vitro activity against all 48 tested HRV serotypes with a mean EC50 of 0.023 μM [1], Rupintrivir is ideally suited as a positive control in cell-based assays designed to screen for novel, broad-spectrum anti-rhinoviral compounds. Its robust and predictable activity across diverse serotypes ensures reliable assay validation.
Intranasal Formulation Development and Pharmacokinetic Studies
Rupintrivir's low oral bioavailability and successful clinical demonstration via intranasal delivery (achieving a 33% symptom reduction) [2] make it a preferred compound for research focused on intranasal drug delivery systems, local respiratory tract pharmacokinetics, and the development of topical antiviral therapies for upper respiratory infections.
Mechanistic Studies of Viral 3C Protease Inhibition and Resistance
As the founding member of this class of irreversible 3C protease inhibitors, Rupintrivir serves as a critical tool for fundamental mechanistic studies [3]. Its well-characterized interaction with conserved protease residues makes it an excellent reference for understanding the structural basis of resistance mutations (e.g., in HRV 14 variants) and for comparative studies with newer, rationally designed analogs like AG7404 [4].
Comparative Antiviral Research for Enterovirus (EV71/CV-A16) Drug Discovery
Rupintrivir's differentiated potency against EV71 (IC50 = 7.3 μM) compared to optimized analogs (IC50 = 3.4 μM) [5] and its differential binding to CV-A16 versus EV-A71 [6] make it an essential comparator for structure-activity relationship (SAR) studies and molecular dynamics simulations aimed at developing next-generation anti-enteroviral drugs for diseases like HFMD.
Application
Selection Property
Validation Focus
HRV broad-spectrum assay comparator
Pan-serotype antiviral activity context
Assay reproducibility across serotypes
Intranasal delivery research
Intranasal formulation compatibility
Local respiratory tract exposure review
3C protease inhibition mechanistic studies
Irreversible binding mechanism context
Resistance mutation modeling review
Enterovirus SAR comparator
Enterovirus potency context
Comparative inhibitor binding review
[1] Patick AK, Binford SL, Brothers MA, Jackson RL, Ford CE, Diem MD, Maldonado F, Dragovich PS, Zhou R, Prins TJ, Fuhrman SA, Meador JW, Zalman LS, Matthews DA, Worland ST. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease. Antimicrob Agents Chemother. 1999 Oct;43(10):2444-50. View Source
[2] Hayden FG, Turner RB, Gwaltney JM, Chi-Burris K, Gersten M, Hsyu P, Patick AK, Smith GJ 3rd, Zalman LS. Phase II, randomized, double-blind, placebo-controlled studies of ruprintrivir nasal spray 2-percent suspension for prevention and treatment of experimentally induced rhinovirus colds in healthy volunteers. Antimicrob Agents Chemother. 2003 Dec;47(12):3907-16. View Source
[3] Dragovich PS, Prins TJ, Zhou R, Webber SE, Marakovits JT, Fuhrman SA, Patick AK, Matthews DA, Lee CA, Ford CE, Burke BJ, Rejto PA, Hendrickson TF, Tuntland T, Brown EL, Meador JW 3rd, Ferre RA, Harr JE, Kosa MB, Worland ST. Structure-based design, synthesis, and biological evaluation of irreversible human rhinovirus 3C protease inhibitors. 3. Structure-activity studies of ketomethylene-containing peptidomimetics. J Med Chem. 1999 Apr 8;42(7):1203-12. View Source
[4] Shin JS, Jung E, Kim M, Baron R, Kim M, Lee JY, Han SB, Kim YC, Kim M. Structural insights into the antiviral efficacy of AG7404 against human rhinovirus 3C proteases. IUCrJ. 2026 Jan 1;13(Pt 1):103-116. View Source
[5] Ang MJ, Lau QY, Ng FM, Then SW, Poulsen A, Cheong YK, Ngoh ZX, Tan YW, Peng J, Keller TH, Hill J, Chu JJ, Chia CS. Peptidomimetic ethyl propenoate covalent inhibitors of the enterovirus 71 3C protease: a P2-P4 study. J Enzyme Inhib Med Chem. 2016;31(2):332-9. View Source
[6] Jetsadawisut W, Nutho B, Meeprasert A, Rungrotmongkol T, Kungwan N, Wolschann P, Hannongbua S. Susceptibility of inhibitors against 3C protease of coxsackievirus A16 and enterovirus A71 causing hand, foot and mouth disease: A molecular dynamics study. Biophys Chem. 2016 Dec;219:9-16. View Source
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